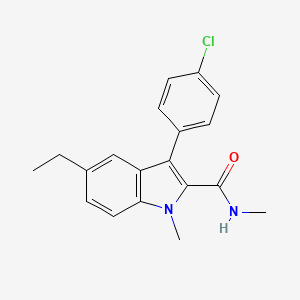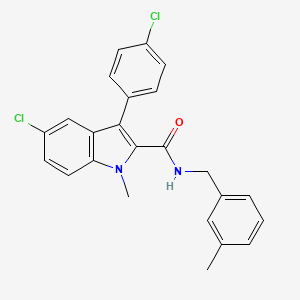![molecular formula C21H19N5O B10865261 5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10865261.png)
5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves multiple steps, typically starting with the construction of the indole and pyridyl moieties. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring . The pyridyl group can be introduced through various methods, including the reaction of pyridine derivatives with appropriate reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of cellular processes and signaling pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Compared to other indole derivatives, 5-[2-(1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-PYRIDYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE stands out due to its unique combination of an indole and pyridyl group. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
This compound’s distinct structure and diverse reactivity make it a valuable subject for ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-pyridin-3-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H19N5O/c1-13-18-19(25-24-13)21(27)26(20(18)15-5-4-9-22-11-15)10-8-14-12-23-17-7-3-2-6-16(14)17/h2-7,9,11-12,20,23H,8,10H2,1H3,(H,24,25) |
InChI Key |
GCWOVULCTHGFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![4-(2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10865191.png)
![8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865192.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B10865215.png)

![2-(4-fluorophenyl)-4-methyl-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10865223.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)
![10-(4-methoxybenzyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865234.png)
![3-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865236.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)

![1-Ethyl-6-fluoro-7-{4-[(4-fluorophenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10865245.png)
